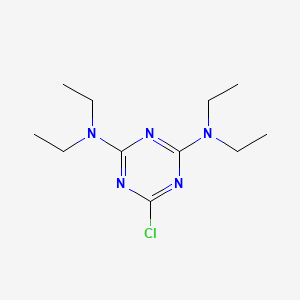![molecular formula C17H18N2O3 B1195547 [3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate CAS No. 57116-38-8](/img/structure/B1195547.png)
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. It is also known by its CAS Registry Number 57116-38-8 . This compound is characterized by the presence of an acetyloxy group, a pyridylmethyl group, and a benzeneacetamide structure .
準備方法
The synthesis of acetyltropic acid 2-pyridylmethylamide involves several steps. One common method includes the reaction of acetyltropic acid with 2-pyridylmethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
化学反応の分析
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridylmethyl group, using reagents like sodium hydride and alkyl halides.
科学的研究の応用
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: This compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetyltropic acid 2-pyridylmethylamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activities. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with cellular receptors .
類似化合物との比較
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate can be compared with other similar compounds, such as:
Tropic acid derivatives: These compounds share a similar acetyloxy group but differ in their side chains and functional groups.
Pyridylmethylamides: These compounds have a pyridylmethyl group but may vary in their acyl groups and overall structure.
The uniqueness of acetyltropic acid 2-pyridylmethylamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
特性
CAS番号 |
57116-38-8 |
|---|---|
分子式 |
C17H18N2O3 |
分子量 |
298.34 g/mol |
IUPAC名 |
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)22-12-16(14-7-3-2-4-8-14)17(21)19-11-15-9-5-6-10-18-15/h2-10,16H,11-12H2,1H3,(H,19,21) |
InChIキー |
KRPUGSACBHJZSR-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=N2 |
正規SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=N2 |
同義語 |
acetyltropic acid 2-pyridylmethylamide PAT 2 PAT-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B1195474.png)





